molecular formula C13H22BrNO3 B3060042 N-(3,5-dimethoxybenzyl)-1-methoxy-2-propanamine hydrobromide CAS No. 1609403-45-3

N-(3,5-dimethoxybenzyl)-1-methoxy-2-propanamine hydrobromide

Cat. No. B3060042
CAS RN: 1609403-45-3
M. Wt: 320.22
InChI Key: TVHSVNZTZUCZGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The closest compounds I found are “N-(3,5-Dimethoxybenzyl)cyclohexanamine hydrobromide” and “(3,5-dimethoxybenzyl)(4-methoxybenzyl)amine hydrobromide”. These compounds are typically used for research and development purposes .


Molecular Structure Analysis

The molecular structure of a compound can be represented by its InChI code. For “N-(3,5-Dimethoxybenzyl)cyclohexanamine hydrobromide”, the InChI code is 1S/C15H23NO2.BrH/c1-17-14-8-12(9-15(10-14)18-2)11-16-13-6-4-3-5-7-13;/h8-10,13,16H,3-7,11H2,1-2H3;1H .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be inferred from its structure. For “N-(3,5-Dimethoxybenzyl)cyclohexanamine hydrobromide”, the molecular weight is 330.27 .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Pathways and Characterization : N-(3,5-dimethoxybenzyl)-1-methoxy-2-propanamine hydrobromide and its derivatives have been synthesized and characterized using techniques such as GC-MS, GC-IR, and HPLC-MS/MS. These compounds, classified as novel psychoactive substances, are synthesized using readily available precursors and characterized to understand their structure and properties. The gas chromatographic separations and mass spectral studies are crucial for identifying these compounds (Abiedalla, Almalki, Deruiter, & Clark, 2021), (Almalki, Clark, & Deruiter, 2019).

Structural Analysis and Applications

  • Structural Properties and Potential Uses : The structural properties of related compounds like 3,5-dimethoxybenzyl bromide have been analyzed using powder X-ray diffraction. These compounds are of interest for their potential use in the synthesis of dendritic materials, highlighting their significance in material science (Pan, Cheung, Harris, Constable, & Housecroft, 2005).

Pharmacological Properties and Antioxidant Effects

  • Pharmacological and Antioxidant Properties : Studies have explored the pharmacological properties and potential therapeutic applications of related compounds. For instance, novel phenolic antioxidants structurally similar to N-(3,5-dimethoxybenzyl)-1-methoxy-2-propanamine hydrobromide have been synthesized and examined for their effects on cancer cells. These compounds show promise in treating cancer due to their cell-killing effect on breast cancer and oral squamous carcinoma cells, demonstrating significant potential in oncological research (Kovalchuk, Aladedunye, Rodriguez-Juarez, Li, Thomas, Kovalchuk, & Przybylski, 2013).

Catalytic and Synthetic Applications

Safety and Hazards

The safety and hazards of a compound depend on its properties. For similar compounds, it’s advised to avoid dust formation, breathing vapours, mist or gas, and to use only under a chemical fume hood .

properties

IUPAC Name

N-[(3,5-dimethoxyphenyl)methyl]-1-methoxypropan-2-amine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3.BrH/c1-10(9-15-2)14-8-11-5-12(16-3)7-13(6-11)17-4;/h5-7,10,14H,8-9H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVHSVNZTZUCZGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NCC1=CC(=CC(=C1)OC)OC.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dimethoxybenzyl)-1-methoxy-2-propanamine hydrobromide

CAS RN

1609403-45-3
Record name Benzenemethanamine, 3,5-dimethoxy-N-(2-methoxy-1-methylethyl)-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609403-45-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,5-dimethoxybenzyl)-1-methoxy-2-propanamine hydrobromide
Reactant of Route 2
Reactant of Route 2
N-(3,5-dimethoxybenzyl)-1-methoxy-2-propanamine hydrobromide
Reactant of Route 3
Reactant of Route 3
N-(3,5-dimethoxybenzyl)-1-methoxy-2-propanamine hydrobromide
Reactant of Route 4
Reactant of Route 4
N-(3,5-dimethoxybenzyl)-1-methoxy-2-propanamine hydrobromide
Reactant of Route 5
Reactant of Route 5
N-(3,5-dimethoxybenzyl)-1-methoxy-2-propanamine hydrobromide
Reactant of Route 6
Reactant of Route 6
N-(3,5-dimethoxybenzyl)-1-methoxy-2-propanamine hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.